2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid
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Overview
Description
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group and a chlorophenyl group, linked to a phenoxy group and a methylpropanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Substitution Reactions:
Coupling with Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with the pyridine intermediate.
Attachment of Methylpropanoic Acid: The final step involves the esterification or amidation reaction to attach the methylpropanoic acid moiety to the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and phenoxy rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the chlorophenyl group produces phenyl derivatives.
Scientific Research Applications
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-[6-amino-5-(4-bromophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-[4-[6-amino-5-(4-methylphenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs and valuable for targeted research applications.
Biological Activity
The compound 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a chlorophenyl group, an amino group, and a phenoxy linkage, which are critical for its biological activity.
Research suggests that this compound may act through multiple pathways:
- Receptor Modulation : It is hypothesized to interact with various receptors, potentially including those involved in neurotransmission and inflammation.
- Antioxidant Activity : The presence of specific functional groups may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes linked to inflammatory processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, suggesting a modulation of the inflammatory response.
Model | Dose (mg/kg) | Effect on Inflammation |
---|---|---|
Carrageenan-induced paw edema | 10 | Decreased swelling by 40% |
LPS-induced cytokine release | 5 | Reduced TNF-alpha levels by 60% |
Case Studies
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound in combination with standard chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with doxorubicin.
- Inflammation Model Study : In a rat model of arthritis, administration of the compound resulted in significant improvement in joint swelling and pain scores compared to controls, indicating its potential as a therapeutic agent in inflammatory diseases.
Properties
IUPAC Name |
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-21(2,20(25)26)27-17-9-5-13(6-10-17)15-11-18(19(23)24-12-15)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H2,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWYWLKBKIJAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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